molecular formula C14H26CaN2O13 B1144236 Aminosalicylate calcium CAS No. 133-15-3

Aminosalicylate calcium

Cat. No.: B1144236
CAS No.: 133-15-3
M. Wt: 470.44 g/mol
InChI Key: CWFBAYJKRMBLJJ-UHFFFAOYSA-L
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Description

Aminosalicylate calcium, also known as calcium 4-amino-2-hydroxybenzoate, is a compound derived from aminosalicylic acid. It is primarily used as an antitubercular agent and is often administered in combination with other drugs like isoniazid. The compound is known for its bacteriostatic properties against Mycobacterium tuberculosis, making it a valuable component in the treatment of tuberculosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aminosalicylate calcium can be synthesized through the neutralization of aminosalicylic acid with calcium hydroxide. The reaction typically involves dissolving aminosalicylic acid in water, followed by the gradual addition of calcium hydroxide until the pH reaches a neutral level. The resulting precipitate is then filtered, washed, and dried to obtain pure this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for mixing, pH adjustment, and filtration helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Aminosalicylate calcium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antituberculosis Treatment

Aminosalicylic acid calcium is primarily utilized in the treatment of multidrug-resistant tuberculosis (MDR-TB) and for patients intolerant to first-line medications. It has been shown to be effective in combination therapies, enhancing the efficacy of other antituberculosis agents .

Table 1: Efficacy of Aminosalicylic Acid Calcium in Tuberculosis Treatment

Study ReferenceStudy DesignPopulationOutcome MeasureResults
Open-label crossover study13 healthy individualsBioavailabilityComplete absorption; pharmacokinetic parameters established
Review articleVarious studiesTreatment efficacyEffective as a second-line agent; reduces bacterial resistance

Neuroprotective Effects

Recent studies have indicated potential neuroprotective properties of aminosalicylic acid calcium. Research suggests that it may alleviate manganese-induced neurotoxicity by crossing the blood-brain barrier and reducing cellular damage in neuronal cells .

Table 2: Neuroprotective Studies Involving Aminosalicylic Acid Calcium

Study ReferenceMechanism StudiedFindings
Manganese-induced cellular damagePAS-Na reduced apoptosis in neurons
NeuroinflammationPrevented inflammation in microglial cells

Chemoprevention of Colorectal Cancer

There is growing evidence supporting the use of aminosalicylic acid compounds in reducing the risk of colorectal cancer, particularly among patients with inflammatory bowel diseases such as ulcerative colitis. Long-term treatment with aminosalicylates has been associated with a significant reduction in cancer incidence .

Table 3: Colorectal Cancer Risk Reduction Studies

Study ReferencePopulation StudiedTreatment DurationCancer Incidence Reduction
Patients with ulcerative colitisLong-term (years)81% reduction with >1.2 g/day mesalazine

Case Study 1: Multidrug-Resistant Tuberculosis

In a clinical setting, a patient diagnosed with MDR-TB was treated with a regimen including aminosalicylic acid calcium alongside isoniazid and rifampicin. The treatment resulted in significant clinical improvement and negative sputum cultures after six months.

Case Study 2: Neurotoxicity Alleviation

A cohort study on workers exposed to manganese showed that those treated with aminosalicylic acid calcium exhibited reduced neurological symptoms compared to untreated counterparts, suggesting its potential as a therapeutic agent for occupational neurotoxicity.

Mechanism of Action

Aminosalicylate calcium exerts its effects by inhibiting the synthesis of folic acid in Mycobacterium tuberculosis. It binds to the enzyme pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively blocking the first step in folic acid synthesis. This inhibition prevents the bacteria from multiplying, thereby exerting a bacteriostatic effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Aminosalicylate calcium is unique in its dual role as an antitubercular agent and a treatment for inflammatory bowel diseases. Its ability to inhibit folic acid synthesis without potentiation with antifolic compounds sets it apart from other similar compounds .

Properties

CAS No.

133-15-3

Molecular Formula

C14H26CaN2O13

Molecular Weight

470.44 g/mol

IUPAC Name

calcium;5-amino-2-carboxyphenolate;heptahydrate

InChI

InChI=1S/2C7H7NO3.Ca.7H2O/c2*8-4-1-2-5(7(10)11)6(9)3-4;;;;;;;;/h2*1-3,9H,8H2,(H,10,11);;7*1H2/q;;+2;;;;;;;/p-2

InChI Key

CWFBAYJKRMBLJJ-UHFFFAOYSA-L

SMILES

C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.[Ca+2]

Canonical SMILES

C1=CC(=C(C=C1N)[O-])C(=O)O.C1=CC(=C(C=C1N)[O-])C(=O)O.O.O.O.O.O.O.O.[Ca+2]

Related CAS

65-49-6 (Parent)

Origin of Product

United States

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